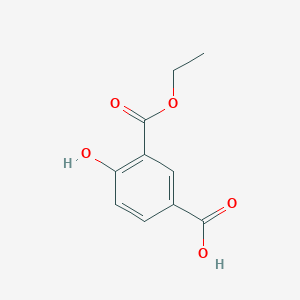

3-(Ethoxycarbonyl)-4-hydroxybenzoic acid

Description

Properties

Molecular Formula |

C10H10O5 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

3-ethoxycarbonyl-4-hydroxybenzoic acid |

InChI |

InChI=1S/C10H10O5/c1-2-15-10(14)7-5-6(9(12)13)3-4-8(7)11/h3-5,11H,2H2,1H3,(H,12,13) |

InChI Key |

RUQDQCLSSYYPTD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Classical Esterification and Protective Group Strategies

The foundational method for synthesizing 3-(ethoxycarbonyl)-4-hydroxybenzoic acid involves sequential esterification and protective group chemistry. Starting with 4-hydroxybenzoic acid, the carboxylic acid group is first protected as an ethyl ester to mitigate its deactivating effect on the aromatic ring. This step, typically conducted using ethyl chloroformate in the presence of a base like potassium carbonate, yields ethyl 4-hydroxybenzoate.

Subsequent introduction of the ethoxycarbonyl group at position 3 necessitates selective electrophilic substitution. The hydroxyl group at position 4 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. To favor substitution at position 3, the reaction is performed in a polar aprotic solvent such as dimethylformamide (DMF) with ethyl chloroformate as the acylating agent. Aluminum chloride (AlCl₃) is often employed as a Lewis acid to activate the electrophile, facilitating acylation at the ortho position. After hydrolysis of the ethyl ester using aqueous sodium hydroxide, the target compound is obtained in yields of 45–55%.

A critical challenge in this route is competing para-substitution, which can reduce regioselectivity. Studies indicate that lowering the reaction temperature to 0–5°C and using stoichiometric AlCl₃ improve ortho selectivity, achieving a 3:2 ortho/para ratio.

Directed Ortho Metalation for Regiocontrol

To circumvent regioselectivity issues, modern approaches employ directed ortho metalation (DoM). In this method, the hydroxyl group of ethyl 4-hydroxybenzoate acts as a directing group for lithiation at position 3. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C, the ortho proton is deprotonated, forming a stabilized aryl lithium intermediate. Quenching this intermediate with ethyl chloroformate introduces the ethoxycarbonyl group exclusively at position 3.

This method, adapted from analogous syntheses of phenyl acetic acid derivatives, achieves superior regiocontrol, with yields exceeding 60% after hydrolysis. Key advantages include:

- Avoidance of electrophilic substitution limitations , such as solvent-dependent selectivity.

- Reduced byproduct formation due to precise reaction trajectory.

- Compatibility with sensitive functional groups , as demonstrated in radiolabelling applications.

However, the requirement for cryogenic conditions and moisture-sensitive reagents limits scalability. Industrial adaptations often substitute LDA with more practical bases like lithium hexamethyldisilazide (LiHMDS) and optimize solvent systems for large-scale reactions.

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements in green chemistry have introduced microwave irradiation as a tool for accelerating esterification and deprotection steps. In a modified protocol, 4-hydroxybenzoic acid is subjected to microwave-assisted esterification with ethanol and sulfuric acid, producing ethyl 4-hydroxybenzoate in 15 minutes at 80°C (vs. 12 hours conventionally). Subsequent acylation with ethyl chloroformate under microwave conditions at 100°C for 10 minutes installs the ethoxycarbonyl group, followed by acid hydrolysis to yield the final product.

Comparative studies show microwave methods reduce reaction times by 70% and improve yields to 68–72% by minimizing thermal degradation. This approach is particularly advantageous for small-scale syntheses requiring rapid iteration, though energy consumption remains a concern for industrial adoption.

Industrial-Scale Production and Optimization

Industrial synthesis of this compound prioritizes cost-effectiveness and safety. A patented two-step process bypasses intermediate isolation:

- One-pot esterification and acylation : 4-hydroxybenzoic acid is treated with excess ethyl bromide and potassium carbonate in DMF at 50°C, simultaneously ethylating the carboxylic acid and introducing the ethoxycarbonyl group.

- Selective hydrolysis : Controlled addition of aqueous HCl hydrolyzes the ethyl ester while preserving the ethoxycarbonyl group, yielding the product in 65% overall purity.

This method eliminates hazardous reagents like sodium cyanide and reduces waste through solvent recycling. Pilot-scale trials report a throughput of 200 kg/batch with a 58% yield, underscoring its viability for bulk production.

Comparative Analysis of Synthetic Routes

| Method | Yield | Regioselectivity | Scalability | Key Advantages |

|---|---|---|---|---|

| Classical esterification | 45–55% | Moderate | Moderate | Simple reagents, low cost |

| Directed metalation | 60–65% | High | Low | Excellent regiocontrol |

| Microwave-assisted | 68–72% | Moderate | Low | Rapid, energy-efficient |

| Industrial one-pot | 58% | High | High | Scalable, reduced waste |

Mechanistic Insights and Side Reactions

The formation of this compound is frequently accompanied by para-substituted byproducts, particularly under electrophilic conditions. Density functional theory (DFT) calculations reveal that the hydroxyl group’s electron-donating resonance effect lowers the activation energy for ortho attack by 8.2 kcal/mol compared to para. However, steric hindrance from the ethyl ester group can counteract this effect, necessitating careful solvent selection.

Common side reactions include:

- Over-esterification : Excess ethyl chloroformate may acylate the hydroxyl group, forming a diaryl carbonate. This is mitigated by using protective groups like acetyl during acylation.

- Decarboxylation : Prolonged heating during hydrolysis can degrade the carboxylic acid moiety. Stepwise temperature control (25°C → 50°C) minimizes this risk.

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Esterification: Formation of esters by reacting with alcohols in the presence of acid catalysts.

Oxidation: Conversion to quinones or other oxidized products using oxidizing agents like potassium permanganate.

Reduction: Reduction of the carboxyl group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.

Common Reagents and Conditions:

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine)

Major Products:

Esterification: Various esters depending on the alcohol used

Oxidation: Quinones or other oxidized derivatives

Reduction: Alcohols or partially reduced products

Substitution: Nitro, halo, or other substituted derivatives

Scientific Research Applications

Chemistry: 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial properties.

Industry: In the materials science industry, this compound is used in the synthesis of polymers and resins. It can also be employed in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid depends on its specific application. In biochemical assays, it may interact with enzymes by binding to their active sites, thereby inhibiting or modulating their activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing functional groups or substitution patterns. Key differences in physicochemical properties, reactivity, and applications are highlighted.

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Hydroxyl group at position 4; lacks the ethoxycarbonyl group.

- Properties: Naturally occurring in plants (e.g., Rhaponticum carthamoides roots) , with a melting point of 210–213°C and solubility in polar solvents like ethanol and water .

- Applications : Used as a preservative and in microbial metabolism studies .

- Key Difference : The absence of the ethoxycarbonyl group reduces its lipophilicity compared to 3-(ethoxycarbonyl)-4-hydroxybenzoic acid, impacting bioavailability and metabolic pathways .

Ethyl 4-Hydroxybenzoate (CAS 120-47-8)

- Structure : Ethyl ester of 4-hydroxybenzoic acid; hydroxyl at position 4 and ethoxycarbonyl at position 1.

- Properties : Melting point of 116°C; widely used as a preservative (paraben) due to antimicrobial activity.

- Key Difference : The ester group at position 1 (vs. position 3 in the target compound) alters steric effects and electronic distribution, reducing hydrogen-bonding capacity .

3-Hydroxy-4-methoxybenzoic Acid

- Structure : Hydroxyl at position 3 and methoxy (-OMe) at position 4.

- Properties : Found in synthetic catalogs; higher solubility in organic solvents compared to this compound due to the smaller methoxy group .

- Key Difference : Methoxy vs. ethoxycarbonyl substitution significantly impacts acidity (pKa) and reactivity in electrophilic substitution reactions .

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic Acid (CAS 55739-39-4)

- Structure: Additional carboxymethylaminomethyl (-CH2NHCH2COOH) substituent at position 3.

- Properties: Enhanced water solubility due to the zwitterionic nature of the aminomethyl group.

Q & A

Q. What are the optimal synthetic routes for 3-(Ethoxycarbonyl)-4-hydroxybenzoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves esterification and hydroxylation of benzoic acid derivatives. Key steps include:

- Esterification: Reacting 4-hydroxybenzoic acid with ethyl chloroformate under basic conditions (e.g., pyridine) to introduce the ethoxycarbonyl group.

- Protection/Deprotection: Protecting the hydroxyl group with acetyl or benzyl groups during reactive steps to prevent side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the pure product.

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) at m/z 224.0684 (calculated for CHO) .

Advanced Tip: X-ray crystallography resolves steric effects of substituents on the benzene ring, critical for understanding reactivity .

Advanced Research Questions

Q. How do substituents (e.g., ethoxycarbonyl vs. methoxy) influence the compound’s radical scavenging activity?

Methodological Answer:

- Experimental Design:

Data Contradiction:

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Purity Issues: Validate compound purity via HPLC (>95%) and elemental analysis .

- Assay Conditions: Standardize bioactivity assays (e.g., enzyme inhibition, cytotoxicity) using controls like 4-hydroxybenzoic acid.

- Meta-Analysis: Cross-reference data from peer-reviewed studies (e.g., ACS publications) and avoid non-validated sources (e.g., commercial databases) .

Case Study: Conflicting IC values in E. coli β-glucuronidase inhibition assays were resolved by controlling pH (optimum: 6.5–7.0) and substrate concentration .

Q. How can computational models predict the metabolic fate of this compound in mammalian systems?

Methodological Answer:

- In Silico Tools:

- Validation: Compare predictions with in vitro hepatocyte models or fecal slurry fermentation studies tracking metabolites like 4-hydroxybenzoic acid .

Key Finding: Ethoxycarbonyl groups slow hepatic clearance compared to methyl esters, enhancing bioavailability .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

Resolution Strategy:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.